1-Naphthol formaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

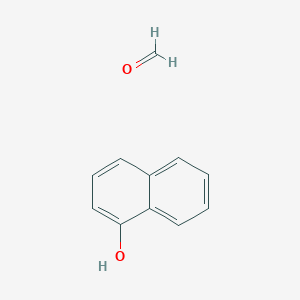

1-Naphthol formaldehyde is an organic compound formed by the reaction of 1-naphthol and formaldehyde. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon.

Preparation Methods

1-Naphthol formaldehyde can be synthesized through a one-pot three-component condensation reaction involving 1-naphthol, formaldehyde, and primary amines. This reaction is typically carried out in the presence of a catalyst, such as Fe3O4@nano-cellulose/TiCl, under solvent-free conditions at room temperature . The reaction is efficient and environmentally friendly, offering high yields and short reaction times.

In industrial settings, the production of this compound often involves the use of formaldehyde and 1-naphthol in the presence of acidic or basic catalysts. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

1-Naphthol formaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: It can undergo electrophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Composition

1-Naphthol formaldehyde is characterized by its light yellow transparent liquid form with a pH range of 12.0-12.8 and a solid content of approximately 5.0-6.0% . The compound's CAS number is 25359-91-5, and it is recognized for its stability and effectiveness in various formulations.

Polymer Science

This compound is utilized in the synthesis of various polymeric materials, particularly as a resin. Its applications include:

- Composite Materials : The compound has been combined with nano-hydroxyapatite to enhance mechanical properties such as hardness and thermal stability . This application highlights its role in developing advanced materials suitable for engineering and structural applications.

- Electrical Conductivity Studies : Research has focused on synthesizing resins from 1-naphthol and formaldehyde to study their electrical conductivity properties, which are critical for electronic applications .

Coatings and Adhesives

The antifouling properties of this compound make it an excellent choice for coatings:

- Antifouling Agents : It is particularly effective as a protective coating for the internal walls of reactors used in suspension polymerization processes, such as those involving polyvinyl chloride (PVC) . This application helps prevent fouling, thereby enhancing the efficiency and longevity of industrial equipment.

- Adhesive Sealants : The compound is also employed in adhesive formulations due to its strong bonding capabilities and resistance to environmental degradation .

Medicinal Applications

Emerging research indicates potential medicinal uses for this compound:

- Antiviral Properties : Novel compounds derived from this compound have shown promise in inhibiting infections by enveloped viruses. These compounds can be administered through various routes, including parenteral and topical applications .

Cosmetic Formulations

In the cosmetic industry, this compound serves multiple roles:

- Film Formers and Fixatives : The compound is utilized as a film-forming agent in cosmetic products, contributing to the stability and longevity of formulations . Its ability to modify rheological properties enhances the texture and application of cosmetic products.

Research Findings

A comprehensive review of literature reveals several key findings regarding the applications of this compound:

Case Study 1: Antifouling Applications

In a study focusing on the use of this compound as an antifouling agent, it was found that coatings incorporating this compound significantly reduced fouling on reactor walls during PVC polymerization. The study highlighted that the protective layer formed by the copolymer effectively minimized maintenance needs and improved overall production efficiency.

Case Study 2: Electrical Conductivity

A kinetic study conducted on resins synthesized from this compound showed promising results regarding their electrical conductivity. This research is pivotal for developing materials suitable for electronic components, indicating that modifications to the resin structure can lead to enhanced conductive properties.

Mechanism of Action

The mechanism of action of 1-naphthol formaldehyde involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is primarily due to the presence of the hydroxyl group and the formaldehyde moiety, which can participate in nucleophilic addition and condensation reactions .

Comparison with Similar Compounds

1-Naphthol formaldehyde can be compared with other similar compounds, such as:

2-Naphthol formaldehyde: Similar in structure but differs in the position of the hydroxyl group, leading to different reactivity and applications.

Phenol formaldehyde: A well-known compound used in the production of resins and plastics, but with different chemical properties due to the presence of a phenol group instead of a naphthol group.

The uniqueness of this compound lies in its specific reactivity and the ability to form diverse products through various chemical reactions, making it a valuable compound in multiple fields.

Properties

CAS No. |

25359-91-5 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

formaldehyde;naphthalen-1-ol |

InChI |

InChI=1S/C10H8O.CH2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-2/h1-7,11H;1H2 |

InChI Key |

FLGPRDQFUUFZBL-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C1=CC=C2C(=C1)C=CC=C2O |

Related CAS |

25359-91-5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.